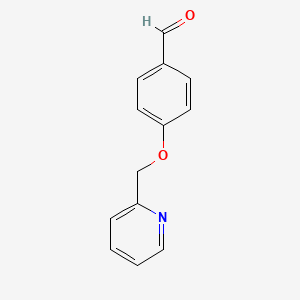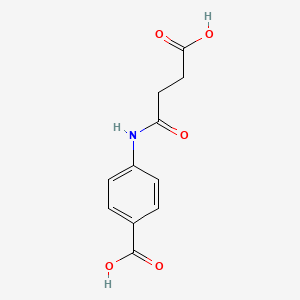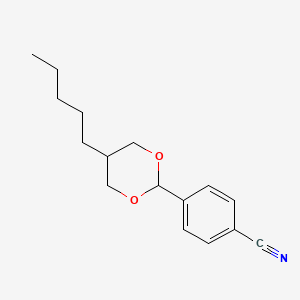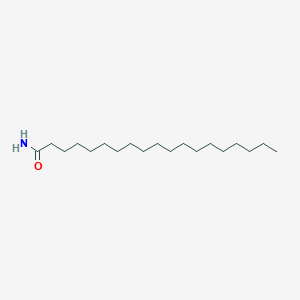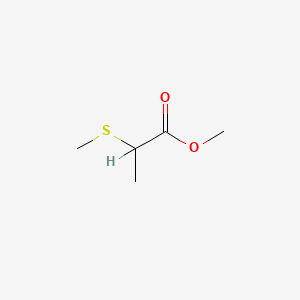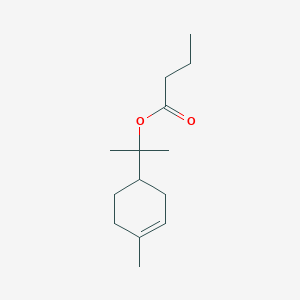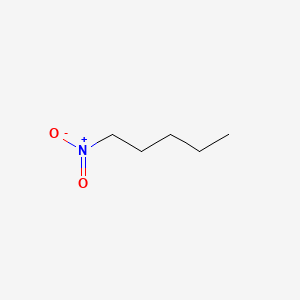
1-Nitropentane
Overview
Description
1-Nitropentane is a colorless liquid and an isomer of nitro compounds . It has been used as an organic nitrogen (ON) standard in a quantitative method for the speciation of ON within ambient atmospheric aerosol .
Synthesis Analysis
The synthesis of 1-Nitropentane involves the use of organic building blocks . The Ferroxime (II)-catalyzed oxidative denitrification of 1-nitropentane has been reported .
Molecular Structure Analysis
The molecular structure of 1-Nitropentane is represented by the linear formula CH3(CH2)4NO2 . Its molecular weight is 117.15 . More details about its structure can be found in the 2D Mol file or the computed 3D SD file .
Chemical Reactions Analysis
Nitroalkanes such as 1-Nitropentane are hazardous environmental pollutants due to their toxicity and carcinogenic activity . In response to these toxic compounds, several organisms express genes that code for enzymes involved in the catabolism of nitroalkanes .
Physical And Chemical Properties Analysis
1-Nitropentane is a liquid with a refractive index of 1.417 . It has a boiling point of 75-76 °C/23 mmHg and a density of 0.952 g/mL at 25 °C . The enthalpy of formation of gaseous 1-nitropentane was estimated to be −164.431 kJ/mol .
Scientific Research Applications
Chemical Structure and Properties
1-Nitropentane, also known as Pentane, 1-nitro-, has the molecular formula C5H11NO2 and a molecular weight of 117.1463 . It is a nitroalkane, a class of compounds that are extensively employed in the chemical industry .
Phase Change Data
The boiling point of 1-Nitropentane is 445.7 K . This property is important in determining its behavior in various industrial and environmental contexts.
Environmental Pollutant
Nitroalkanes such as 1-Nitropentane are derived from anthropogenic activities and are hazardous environmental pollutants due to their toxicity and carcinogenic activity . They are used in fuels, solvents, ink components, paints, varnishes, and other coatings, and as intermediates in the synthesis of dyes, pharmaceutical compounds, and insecticides .
Biochemical Properties
In response to the toxicity of nitroalkanes, several organisms express genes that code for enzymes involved in the catabolism of nitroalkanes: nitroalkane oxidases (NAOs) and nitronate monooxygenases (NMOs) . These enzymes are key in nitroalkane catabolism and are involved in defense mechanisms in different organisms .
Bioremediation
Nitronate monooxygenases (NMOs), which are involved in the catabolism of nitroalkanes like 1-Nitropentane, have potential applications in bioremediation . Bioremediation is the use of living organisms, like bacteria and plants, to detoxify a polluted area.
Organic Nitrogen Standard
1-Nitropentane has been used as an organic nitrogen (ON) standard in quantitative methods for the speciation of ON within ambient atmospheric aerosol . This application is crucial in environmental science for understanding the nitrogen cycle and the impacts of nitrogen compounds on air quality.
Oxidative Denitrification
Ferroxime (II)-catalyzed oxidative denitrification of 1-Nitropentane has been reported . This process is significant in the field of environmental chemistry, particularly in the treatment of nitrate-rich waste.
Safety and Hazards
Mechanism of Action
Target of Action
1-Nitropentane, also known as Nitropentane , is a chemical compound with the formula C5H11NO2 The primary targets of 1-Nitropentane are not well-documented in the literature
Mode of Action
Nitroalkanes, a group to which 1-nitropentane belongs, are known to be involved in various biological processes . For instance, nitronate monooxygenases (NMOs) are key enzymes in nitroalkane catabolism . These enzymes are involved in defense mechanisms in different organisms .
Biochemical Pathways
Nitroalkanes such as 1-Nitropentane can be metabolized by nitronate monooxygenases (NMOs) . These enzymes play a crucial role in the catabolism of nitroalkanes . .
properties
IUPAC Name |
1-nitropentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-2-3-4-5-6(7)8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVALZCVRLDMXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211878 | |
| Record name | 1-Nitropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitropentane | |
CAS RN |
628-05-7 | |
| Record name | 1-Nitropentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nitropentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nitropentane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Nitropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-nitropentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-NITROPENTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU9UDR808R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-nitropentane?
A1: 1-Nitropentane has the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol. []
Q2: What are the main spectroscopic data points for identifying 1-nitropentane?
A2: While specific spectroscopic data isn't provided in the given papers, 1-nitropentane can be characterized by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. []
Q3: How does the structure of 1-nitropentane influence its interaction with solvents?
A3: Studies have investigated the thermodynamics of 1-nitropentane in various solvents. The presence of the nitro group significantly influences its interactions, particularly with polar solvents like water. [, , ]
Q4: Can 1-nitropentane be used as a starting material in organic synthesis?
A4: Yes, 1-nitropentane can act as a versatile starting material. For example, the reaction of its corresponding nitronate anion with 1-iodoadamantane or ethylmercury chloride under photostimulation can yield secondary or tertiary nitro compounds via the SRN1 mechanism. []
Q5: Are there any known biological activities associated with 1-nitropentane?
A5: Research suggests that 1-nitropentane, when present in male rat urine, acts as a pheromone, exhibiting both opposite-sex and same-sex attraction in behavioral assays. []
Q6: How does the structure of 1-nitropentane relate to its function as a potential pheromone?
A6: While the exact mechanism of action remains unclear, the volatile nature of 1-nitropentane, alongside other compounds identified in rat urine, appears crucial for its role in chemical communication. []
Q7: Can 1-nitropentane be detected in environmental samples?
A7: Yes, advanced analytical techniques like comprehensive two-dimensional gas chromatography coupled with nitrogen chemiluminescence detection (GCxGC-NCD) can detect and quantify 1-nitropentane in complex matrices like urban aerosol samples. []
Q8: Has the potential toxicity of 1-nitropentane been studied?
A8: While the provided research focuses on chemical and analytical aspects, further investigations are needed to thoroughly assess the potential toxicological profile of 1-nitropentane.
Q9: Are there any known enzymatic reactions involving 1-nitropentane as a substrate?
A9: Yes, nitroalkane oxidase from the fungus Fusarium oxysporum can catalyze the oxidation of nitroalkanes like 1-nitropentane to their corresponding aldehydes, with hydrogen peroxide as a byproduct. []
Q10: What is the kinetic mechanism of nitroalkane oxidase with 1-nitropentane?
A10: Studies using 1-nitropentane as a substrate for nitroalkane oxidase suggest a ping pong kinetic mechanism, where the enzyme first reacts with the nitroalkane before binding and reacting with oxygen. []
Q11: What is the significance of the pKa value of 1-nitropentane in its enzymatic reaction?
A11: The pKa value of 1-nitropentane plays a crucial role in its interaction with nitroalkane oxidase. The enzyme requires the nitroalkane to be in its neutral form for catalysis. []
Q12: Are there alternative methods to synthesize 1-nitropentane?
A12: Yes, bromonitromethane can react with tributylboron to yield 1-nitropentane, highlighting its versatility as a reagent in organic synthesis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



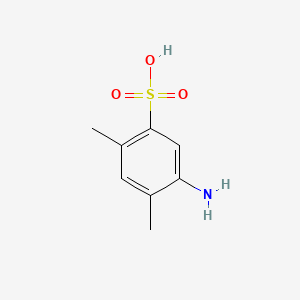

![Benzoic acid, 4-[(octadecylamino)carbonyl]-, methyl ester](/img/structure/B1594640.png)

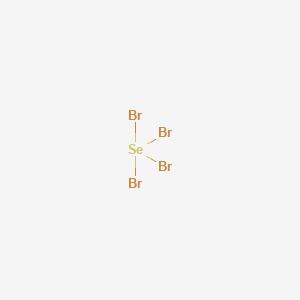
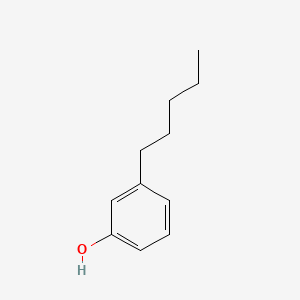
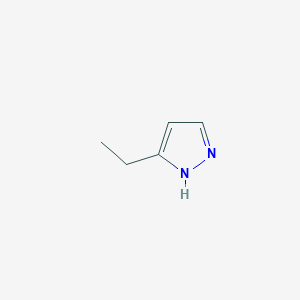
![4-[(5-Methylisoxazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1594646.png)
